molecular formula C27H32N2O4 B2585004 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879922-29-9

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2585004
CAS No.: 879922-29-9
M. Wt: 448.563
InChI Key: XKKZRMOIOVRMEB-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H32N2O4 and its molecular weight is 448.563. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C29H34N2O5
  • Molecular Weight : 490.6 g/mol
  • IUPAC Name : 2-[3-(dimethylamino)propyl]-1-(3-propoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

The compound features a chromeno-pyrrole backbone which is known for its diverse biological activities including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that derivatives of the chromeno[2,3-c]pyrrole structure exhibit significant antioxidant properties. A study highlighted that compounds within this class can scavenge free radicals and reduce oxidative stress in cellular models. This activity is attributed to the presence of multiple electron-rich functional groups that stabilize free radicals .

Antiviral Properties

Notably, compounds similar to this compound have been identified as inhibitors of viral proteases. For instance, Pyranonigrin A has shown potent inhibition against the main protease (Mpro) of SARS-CoV-2. This suggests potential applications in antiviral therapies .

Glucokinase Activation

This compound class has also been reported to act as glucokinase activators. Glucokinase plays a crucial role in glucose metabolism and insulin secretion; thus, compounds that enhance its activity could be beneficial in managing diabetes .

The biological activities of this compound may be explained through several mechanisms:

  • Free Radical Scavenging : The antioxidant activity is primarily due to the ability of the chromeno-pyrrole structure to donate electrons and neutralize reactive oxygen species (ROS).
  • Enzyme Inhibition : The antiviral activity is linked to the structural features that allow binding to viral proteases, preventing their function and subsequent viral replication.
  • Metabolic Regulation : By activating glucokinase, these compounds can modulate glucose levels in the body, enhancing insulin sensitivity and potentially aiding in diabetes management.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityDemonstrated that chromeno-pyrrole derivatives significantly reduced oxidative stress markers in vitro .
Antiviral Activity AssessmentIdentified as effective inhibitors of SARS-CoV-2 Mpro in biochemical assays .
Metabolic EffectsShowed increased glucokinase activity leading to improved glucose tolerance in diabetic models .

Properties

IUPAC Name

2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-6-13-32-20-10-7-9-19(16-20)24-23-25(30)21-14-17(2)18(3)15-22(21)33-26(23)27(31)29(24)12-8-11-28(4)5/h7,9-10,14-16,24H,6,8,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKZRMOIOVRMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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